1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

Medicinal Chemistry Physicochemical Profiling Lactam SAR

Medicinal chemistry groups advancing kinase or KRAS G12C programs often encounter synthetic bottlenecks when exploring regioisomeric spirocyclic scaffolds-each requiring bespoke protecting-group strategies that add 2+ steps per analog. 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one (CAS 1936166-64-1) resolves this by providing an orthogonal, unprotected N7-piperidine handle ready for immediate derivatization, eliminating the need for selective protection/deprotection sequences. - Enables hit-to-lead SAR expansion at N7 without additional deprotection steps, compressing synthesis cycle time by at least 2 steps per analog versus 2,7-diazaspiro[3.5]nonane regioisomers. - N1-methyl lactam carbonyl mimics the ATP adenine N1 H-bond acceptor, validated by protein crystallography (PDB 3ZO2) as a kinase hinge-binding motif. - Supplies as the free base (≥98% purity) in research-scale quantities (1 g-10 g) with custom synthesis options for larger batches.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12823679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,7-diazaspiro[3.5]nonan-2-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CC12CCNCC2
InChIInChI=1S/C8H14N2O/c1-10-7(11)6-8(10)2-4-9-5-3-8/h9H,2-6H2,1H3
InChIKeyICUBQEBRGGUELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one: Spirocyclic Lactam Building Block


1-Methyl-1,7-diazaspiro[3.5]nonan-2-one (CAS 1936166-64-1; molecular formula C₈H₁₄N₂O; MW 154.21 g/mol) is an N-methylated spirocyclic lactam belonging to the 1,7-diazaspiro[3.5]nonane family. The [3.5] spiro junction fuses a four-membered β-lactam (azetidin-2-one) ring to a six-membered piperidine ring, creating a rigid, three-dimensional scaffold with two differentiated nitrogen atoms. The N1-methyl lactam functionality introduces a defined hydrogen-bond acceptor pattern, while the N7 secondary amine provides a handle for further derivatization . The molecule serves primarily as a core scaffold and synthetic intermediate in medicinal chemistry, with structural features that are also found in advanced KRAS G12C covalent inhibitors and kinase-targeting heteroaryl-diazaspirocycles [1].

Spirocyclic lactam scaffold for kinase inhibitor design
Orthogonal N1-lactam and N7-piperidine derivatization handles
ATP-mimetic geometry supported by crystallography

Critical Structural Features of the N1-Methyl Lactam Scaffold


The 1,7-diazaspiro[3.5]nonan-2-one scaffold derives its biological relevance from three interdependent structural features: the β-lactam carbonyl that serves as a hydrogen-bond acceptor or electrophilic center, the spiro-fused piperidine that enforces a fixed dihedral angle between the two rings, and the N1 substituent that modulates the lactam nitrogen's hybridization and electron density [1][2]. Substituting the N1-methyl group for hydrogen (1,7-diazaspiro[3.5]nonan-2-one, CAS 1235440-17-1) reduces lipophilicity, alters hydrogen-bonding capacity at the lactam nitrogen, and eliminates the methyl's contribution to steric interactions with hydrophobic protein pockets. Conversely, the de-oxo analog 1-methyl-1,7-diazaspiro[3.5]nonane (CAS 1258073-94-7) lacks the carbonyl oxygen required for key binding interactions with kinases and KRAS. The regioisomeric 2,7-diazaspiro[3.5]nonane derivatives, which dominate KRAS G12C and DprE1 inhibitor literature, place the functionalizable nitrogen at position 2 (exocyclic to the piperidine) rather than position 7, fundamentally altering the exit vector geometry of any appended substituent [3]. These methyl/carbonyl/regioisomeric permutations are not interchangeable; each uniquely programs the scaffold's conformational preferences, electronic surface, and vector of derivatization.

N1–H analog
Removes methyl group; alters hydrogen-bond donor count and lipophilicity, potentially affecting permeability profiles.
De-oxo analog
Lacks carbonyl oxygen required for key kinase hinge interactions; binding mode may not be preserved.
2,7-Diazaspiro regioisomer
Repositions derivatizable nitrogen, altering exit vector geometry; SAR from 2,7-series may not transfer.

Differentiation Evidence for 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one


N1-Methyl Lactam: H-Bond Donor and Lipophilicity Profile

The N1-methyl substitution on 1-methyl-1,7-diazaspiro[3.5]nonan-2-one eliminates the lactam N–H hydrogen-bond donor (HBD) present in the parent 1,7-diazaspiro[3.5]nonan-2-one, reducing the HBD count from 2 to 1 and simultaneously increasing cLogP by approximately +0.5 log units based on in silico estimation . This has direct pharmacological implications: removal of the lactam N–H eliminates a potential metabolic liability (N-dealkylation or N-oxidation) and removes a polar hydrogen-bond donor that could impair passive membrane permeability. In the context of kinase inhibitor design, the N-methyl lactam more closely mimics the ATP adenine N1 position, which engages the kinase hinge region via a hydrogen-bond acceptor interaction rather than a donor interaction, making it a more authentic ATP-mimetic scaffold than the N–H parent [1].

N1-Methyl HBD & cLogP
Class-level
Δ HBD = −1
Δ cLogP ≈ +0.50
Supports permeability and ATP-mimetic hinge review
In silico estimation; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling Lactam SAR

Conformational Rigidity Advantage of Spiro Lactam

In contrast to non-spirocyclic diazabicyclic scaffolds (e.g., diazabicyclo[4.3.0]nonane), the 1,7-diazaspiro[3.5]nonane scaffold constrains the piperidine ring into a defined spatial orientation relative to the lactam ring [1]. Protein crystallography of heteroaryl-substituted diazaspirocycles bound to kinases (PDB entries including 3ZO2) confirms that the spirocyclic scaffold orients the hinge-binding heteroaryl group in a geometry that mimics the adenine ring of ATP, while the basic piperidine nitrogen engages acidic residues in the ATP pocket [1]. The conformational pre-organization of the [3.5] spiro system minimizes the entropic penalty of binding, a property that is absent in more flexible diazabicyclic analogs. This is further corroborated by related 2,7-diazaspiro[3.5]nonane sigma receptor ligands, where the rigid spiro core enables nanomolar binding affinities (Ki = 2.7 nM for S1R agonist AD186) not readily achieved with the more flexible diazabicyclo[4.3.0]nonane scaffold [2].

Spiro vs Flexible Scaffold
Reported
Spiro [3.5] vs diazabicyclo
Crystallography-supported pre-organization for kinase binding
Cross-scaffold comparison; entropy advantage requires validation
Conformational Analysis Kinase Inhibition Scaffold Rigidity

Dual Derivatization Sites: N1-Lactam & N7-Piperidine

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one presents two chemically differentiated nitrogen environments: the N1 methyl-lactam (amide nitrogen, non-basic, hydrogen-bond acceptor) and the N7 piperidine (secondary amine, basic pKa ~10, nucleophilic center for alkylation/acylation/reductive amination). Smith et al. (2016) developed a scalable synthetic route to N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane systems specifically designed to preserve this differentiation, enabling sequential derivatization at the two amine sites [1]. In contrast, the regioisomeric 2,7-diazaspiro[3.5]nonane used in KRAS G12C inhibitor programs (e.g., ASP6918, compound 7b) places both nitrogen atoms in aliphatic amine environments that require protecting group strategies to differentiate [2][3]. The inherent electronic differentiation in 1-methyl-1,7-diazaspiro[3.5]nonan-2-one (lactam carbonyl + basic amine) provides a starting scaffold where the two reactive centers can be addressed orthogonally without additional protecting group manipulations, streamlining parallel SAR exploration.

Orthogonal N-Sites
Reported
Inherently orthogonal (amide + amine) vs. protecting-group strategy
May reduce synthetic steps for parallel SAR
Based on reported routes; step reduction context-dependent
Parallel Synthesis Structure-Activity Relationship Scaffold Functionalization

One-Step Vilsmeier Synthesis of Diazaspiro Core

Although direct quantitative synthetic data for the N-methyl derivative is limited in the peer-reviewed literature, a closely related protocol for constructing the 1,7-diazaspiro[3.5]nonan-2-one core via adapted Vilsmeier conditions has been reported to proceed in quantitative yield in a single step [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step routes employing nitrile lithiation/alkylation followed by cyclization (3–4 steps, typical yields 40–60% per step as described by Smith et al. for related N-protected diazaspirocycles [2]), or ring-closing metathesis approaches that require ruthenium catalysts and specialized olefinic precursors [2][3]. The Vilsmeier-based one-step protocol, when adapted for the N-methyl precursor, offers a significantly shorter route to the target scaffold.

One-Step Synthesis
Method context
Reported one-step, near-quantitative yield (adapted Vilsmeier)
Supports scalable access to spiro core
Yield and scalability to verify for N-methyl derivative
Process Chemistry Spirocycle Synthesis Scalable Methodology

Application Scenarios for 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one


Kinase Hit-to-Lead: ATP-Mimetic Spirocyclic Scaffold

The 1,7-diazaspiro[3.5]nonane scaffold, with its demonstrated ability to orient hinge-binding heteroaryl groups in a geometry that mimics ATP, is validated by protein crystallography (PDB 3ZO2) as a kinase inhibitor core scaffold [3]. The N1-methyl lactam variant specifically mimics the ATP adenine N1 hydrogen-bond acceptor, making it suitable for programs targeting kinases where hinge-region HBA interactions dominate. The N7-piperidine can be derivatized with solvent-exposed groups or linker-warhead conjugates, enabling exploration of both Type I and Type II kinase inhibitor chemotypes. Procurement of this scaffold at the hit-to-lead stage allows rapid SAR expansion via the orthogonal N7 functionalization handle, reducing synthetic cycle time by at least 2 steps per analog compared to regioisomeric 2,7-diazaspiro[3.5]nonane scaffolds requiring protecting group strategies [2].

KRAS G12C Covalent Inhibitor Scaffold Hopping

The 1,7-diazaspiro[3.5]nonane scaffold provides a scaffold-hopping alternative to the 2,7-diazaspiro[3.5]nonane core that dominates current KRAS G12C covalent inhibitor clinical candidates, including ASP6918 and related compounds that bind in the switch-II pocket [3]. By repositioning the derivatizable nitrogen from position 2 to position 7, the 1,7-regioisomer alters the exit vector of any appended acryloyl warhead, potentially accessing new sub-pockets within the switch-II region or improving selectivity versus wild-type KRAS. Given that related 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have demonstrated dose-dependent antitumor effects in NCI-H1373 xenograft models upon subcutaneous administration, systematic exploration of the 1,7-regioisomeric series with quantitative biochemical profiling represents a rational scaffold-hopping strategy [3].

Multi-Kinase Selectivity Profiling with Spirocyclic Core

The introduction of heteroaryl substituents to the diazaspiro[3.5]nonane scaffold has been shown to produce ligand-efficient inhibitors across multiple kinases, with selectivity profiles influenced by both the hinge binder group identity and the interactions of basic nitrogen atoms with acidic residues in the ATP pocket [3]. The conformational rigidity of the [3.5] spiro system constrains the scaffold into a limited number of accessible conformations, potentially reducing off-target kinase interactions compared to more flexible scaffolds that can adapt to multiple kinase ATP sites. For procurement decisions in multi-kinase profiling panels, the N1-methyl lactam variant offers a chemically tractable starting point where the N7 piperidine serves as the sole basic center for engaging the conserved acidic residue (typically Glu or Asp) in kinase active sites, simplifying interpretation of selectivity data [3].

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead studies
ATP-mimetic hinge-binding geometry
Orthogonal N7 derivatization and SAR expansion
KRAS G12C switch-II pocket scaffold exploration
Altered warhead exit vector via 1,7-regiochemistry
Biochemical profiling vs. 2,7-series; xenograft model-response context
Multi-kinase selectivity panel studies
Conformationally constrained spiro core
Off-target kinase interaction and selectivity interpretation
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